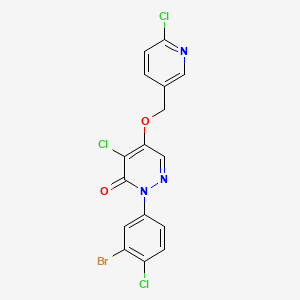
Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the fluoro group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the hydroxyimino group: This can be introduced via oximation reactions using hydroxylamine derivatives.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the hydroxyimino group, converting it to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluoro and hydroxyimino groups could play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Ethyl 6-chloro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
- Ethyl 6-bromo-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
- Ethyl 6-methyl-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate
Uniqueness
Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
属性
CAS 编号 |
81892-44-6 |
|---|---|
分子式 |
C12H13FN2O3 |
分子量 |
252.24 g/mol |
IUPAC 名称 |
ethyl (4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O3/c1-2-18-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI 键 |
HVADSRDRNLXETI-UVTDQMKNSA-N |
手性 SMILES |
CCOC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
规范 SMILES |
CCOC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


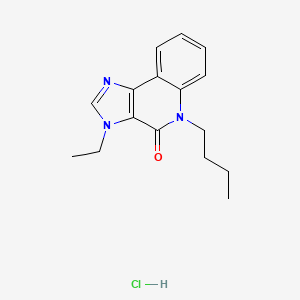
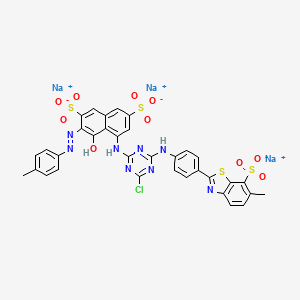



![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
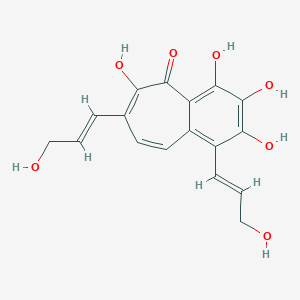
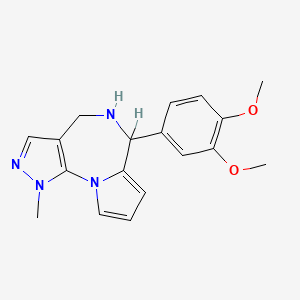
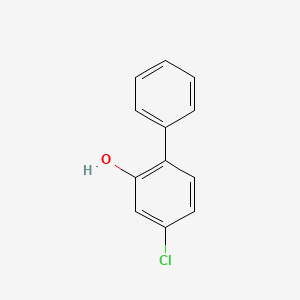
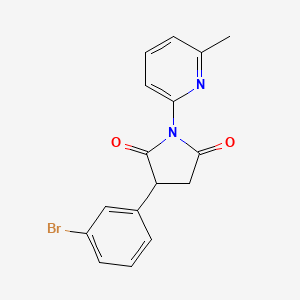
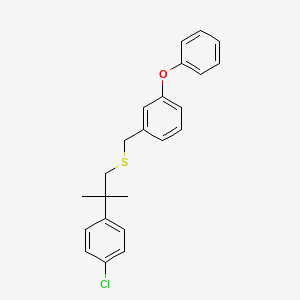
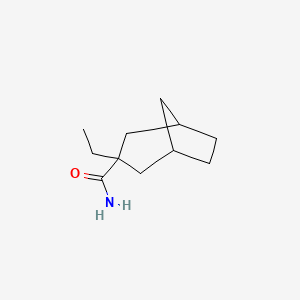
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
